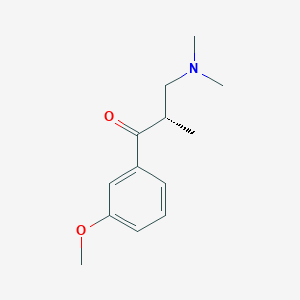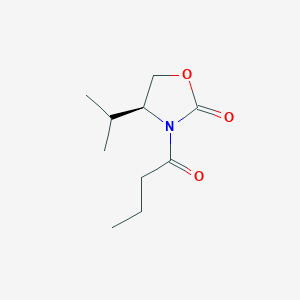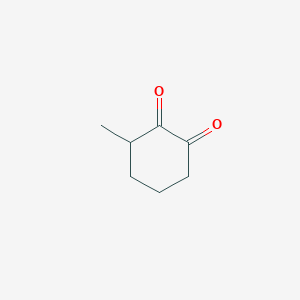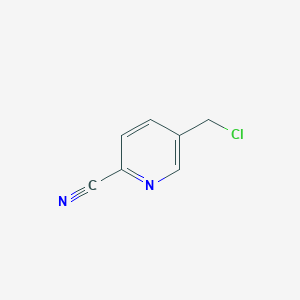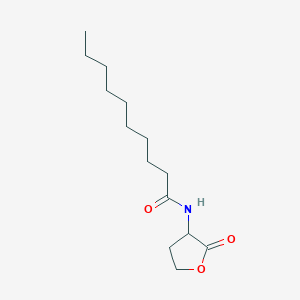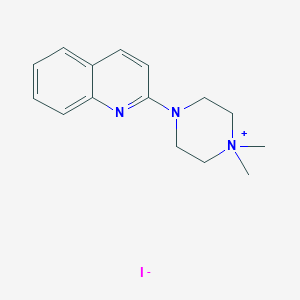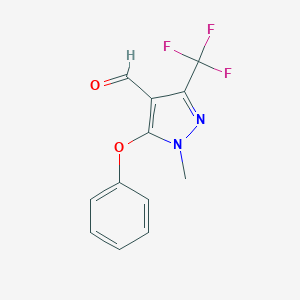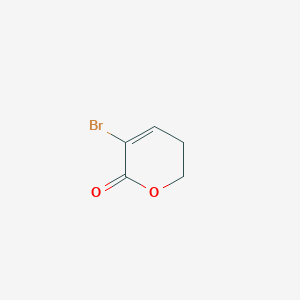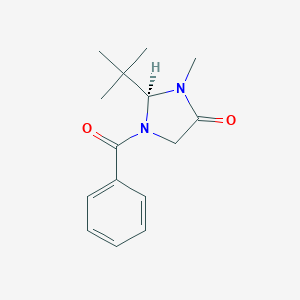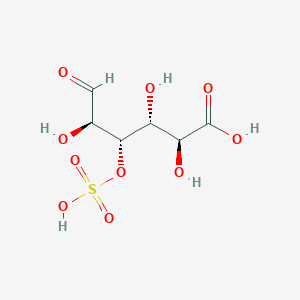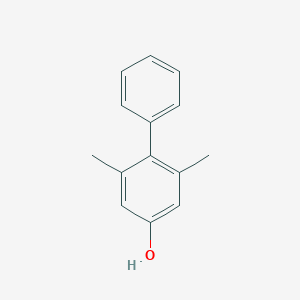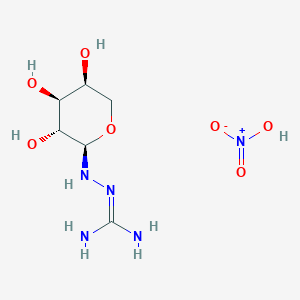
Diazene, bis(1,1-dimethylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, bis(1,1-dimethylpropyl)- is a chemical compound that belongs to the class of diazenes. It has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of Diazene, bis(1,1-dimethylpropyl)- is not fully understood. However, it is believed to act as a radical scavenger and can inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO). It can also modulate the activity of various enzymes involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
Diazene, bis(1,1-dimethylpropyl)- has been shown to have anti-inflammatory properties and can inhibit the production of nitric oxide, which is involved in the inflammatory response. It can also scavenge free radicals and inhibit the production of reactive oxygen species. In addition, it has been shown to have neuroprotective effects and can protect against oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Diazene, bis(1,1-dimethylpropyl)- in lab experiments is its ability to scavenge free radicals and inhibit the production of reactive oxygen species. This makes it a useful tool for studying oxidative stress-induced cell death. However, one limitation is its potential toxicity, as it has been shown to be cytotoxic at high concentrations.
Orientations Futures
There are several future directions for the study of Diazene, bis(1,1-dimethylpropyl)-. One area of research is its potential use as a drug delivery system, as it can release drugs in a controlled manner. Another area of research is its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of nitric oxide. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Méthodes De Synthèse
The synthesis of Diazene, bis(1,1-dimethylpropyl)- involves the reaction of hydrazine hydrate with 2,2-dimethylpropyl bromide in the presence of a strong base. The resulting product is then purified through distillation and recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
Diazene, bis(1,1-dimethylpropyl)- has been studied for its potential applications in various fields of science. In biochemistry, it has been shown to have anti-inflammatory properties and can inhibit the production of nitric oxide, which is involved in the inflammatory response. In pharmacology, it has been studied for its potential use as a drug delivery system, as it can release drugs in a controlled manner. In materials science, it has been used to synthesize nanoparticles and as a precursor for the synthesis of other compounds.
Propriétés
Numéro CAS |
19694-12-3 |
|---|---|
Nom du produit |
Diazene, bis(1,1-dimethylpropyl)- |
Formule moléculaire |
C10H22N2 |
Poids moléculaire |
170.3 g/mol |
Nom IUPAC |
bis(2-methylbutan-2-yl)diazene |
InChI |
InChI=1S/C10H22N2/c1-7-9(3,4)11-12-10(5,6)8-2/h7-8H2,1-6H3 |
Clé InChI |
ZGXHUGQEDPPKGZ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)N=NC(C)(C)CC |
SMILES canonique |
CCC(C)(C)N=NC(C)(C)CC |
Autres numéros CAS |
19694-12-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



